

# Comparative H-NMR Analysis Guide: 2-Chloro-4-methylthiazole-5-carboxamide

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## Compound of Interest

Compound Name: 2-Chloro-4-methylthiazole-5-carboxamide

CAS No.: 856658-33-8

Cat. No.: B3289242

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## Executive Summary & Structural Context

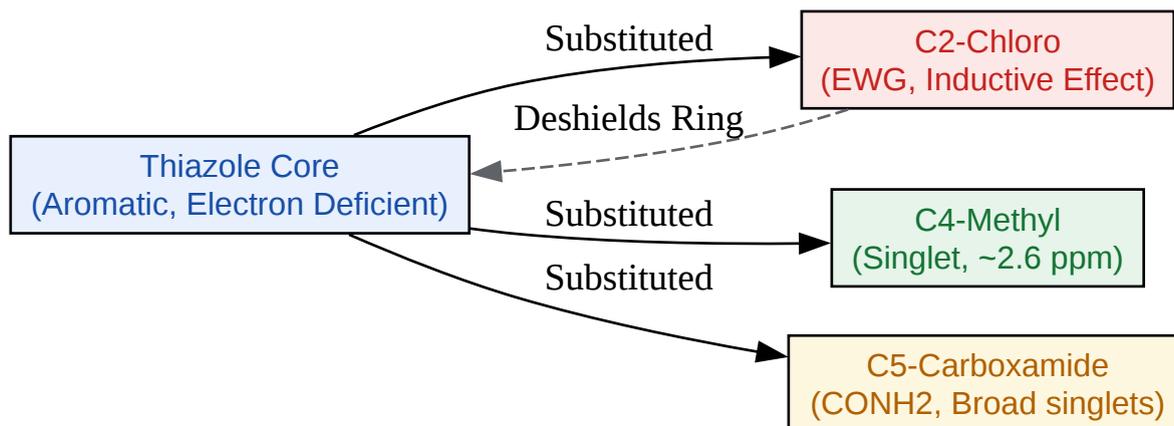
Compound: **2-Chloro-4-methylthiazole-5-carboxamide** CAS: 302964-24-5 (Generic/Related)

Role: Key electrophilic intermediate for Dasatinib (Sprycel®) synthesis. Critical Quality Attribute (CQA): The integrity of the C2-Chlorine atom and the C5-Amide functionality is paramount.

Common degradation pathways involve hydrolysis (to acid) or dechlorination.

## Structural Visualization

The following diagram outlines the atomic numbering and the chemical environment influencing the NMR signals.



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Figure 1: Structural connectivity and expected electronic influence on NMR shifts.

## Experimental Protocol (Standardized)

To ensure reproducibility and visibility of exchangeable amide protons, strict adherence to solvent choice is required.

### Sample Preparation[1][2][3][4][5]

- Solvent: DMSO-d6 (99.9% D).
  - Why: CDCl<sub>3</sub> is not recommended due to poor solubility of the amide and rapid exchange/broadening of amide protons, making them invisible. DMSO-d6 stabilizes the amide rotamers via hydrogen bonding.
- Concentration: 10–15 mg of sample in 0.6 mL solvent.
- Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual DMSO pentet (2.50 ppm).

### Instrument Parameters

- Frequency: 400 MHz or higher recommended (to resolve potential rotamers).
- Pulse Sequence: Standard 1D proton (zg30).
- Scans: 16–32 scans (sufficient for >98% purity samples).

## Spectral Analysis & Assignment

The spectrum is relatively simple due to the lack of ring protons (fully substituted). The diagnostic value lies in the absence of precursor signals and the position of the methyl group.

### Table 1: Chemical Shift Assignment (DMSO-d6)[1][3]

Position	Moiety	Shift ( $\delta$ , ppm)	Multiplicity	Integration	Notes
C4-CH <sub>3</sub>	Methyl	2.61	Singlet (s)	3H	Deshielded by C2-Cl and C5-C=O compared to amino-analogs.
CONH <sub>2</sub>	Amide	7.60 – 8.00	Broad Singlet(s)	2H	Often appears as two distinct broad humps (rotamers) in DMSO due to restricted C-N rotation.
Impurity	H <sub>2</sub> O	~3.33	Broad	Variable	Common in DMSO; do not confuse with sample signals.
Solvent	DMSO	2.50	Pentet	-	Residual solvent peak. [1]

“

*Technical Insight: The methyl group at C4 appears downfield (~2.6 ppm) compared to the 2-amino analog (~2.3 ppm). The electronegative Chlorine atom at C2 exerts an inductive effect (-I), pulling electron density from the ring and deshielding the methyl protons.*

## Comparative Analysis: Product vs. Alternatives

This section distinguishes the target product from its most common precursors and impurities.

### Scenario A: Target vs. Precursor (Ethyl Ester)

The most common synthesis route involves the amidation of Ethyl 2-chloro-4-methylthiazole-5-carboxylate.

Feature	Target (Carboxamide)	Precursor (Ethyl Ester)	QC Check
Ethyl Signals	Absent	Quartet (~4.2 ppm) & Triplet (~1.3 ppm)	Pass if Absent
Amide Protons	Present (7.6-8.0 ppm)	Absent	Pass if Present
Methyl Shift	~2.61 ppm	~2.55 ppm	Subtle shift

### Scenario B: Target vs. Hydrolysis Impurity (Carboxylic Acid)

Moisture can hydrolyze the amide back to the acid (2-Chloro-4-methylthiazole-5-carboxylic acid).

- Diagnostic Signal: Look for a very broad, downfield singlet at 12.0 – 13.5 ppm (COOH).
- Action: If a peak exists >10 ppm, the sample is degraded/hydrolyzed.

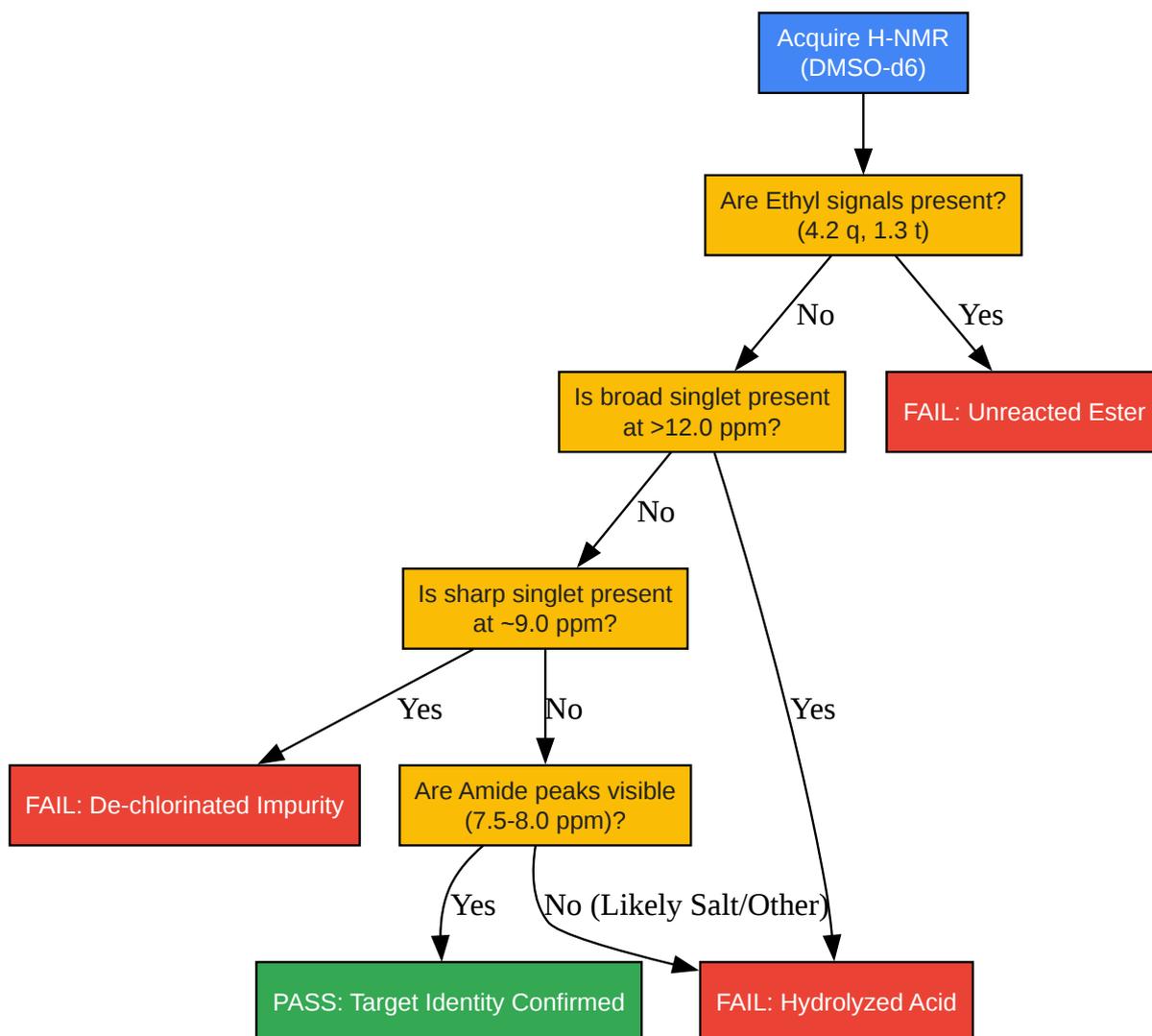
### Scenario C: Target vs. De-chlorinated Impurity

If the chlorination was incomplete or reduction occurred, 4-methylthiazole-5-carboxamide may form.

- Diagnostic Signal: A sharp singlet around 8.8 – 9.0 ppm.
- Origin: This represents the proton at the C2 position (Thiazole N-CH-S), which is absent in the 2-Chloro target.

## Analytical Decision Workflow

Use the following logic flow to interpret the NMR data for quality control.



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Figure 2: Step-by-step spectral interpretation logic for batch release.

## References

- Title: Process for the preparation of Dasatinib and intermediates thereof.

- Thiazole Substituent Effects
  - Title: Precise equilibrium structure of thiazole and substituent effects on chemical shifts.
  - Source: National Institutes of Health (NIH) / J Chem Phys.
  - Context: Fundamental data on how C2-substitution affects ring electronics and NMR shifts.
  - URL:[[Link](#)]
- Solvent Data Standards
  - Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[2]
  - Source: Organometallics (ACS Public
  - Context: Reference for identifying residual solvent peaks (DMSO, W
  - URL:[[Link](#)]

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## Sources

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- [2. scs.illinois.edu](https://scs.illinois.edu) [[scs.illinois.edu](https://scs.illinois.edu)]
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